2-Chloro-3-({methyl[4-(tetradecyloxy)phenyl]amino}methyl)naphthalene-1,4-dione
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Overview
Description
2-Chloro-3-({methyl[4-(tetradecyloxy)phenyl]amino}methyl)naphthalene-1,4-dione is a chemical compound . Unfortunately, there is limited information available about this compound in the literature .
Synthesis Analysis
The synthesis of 2-Chloro-3-({methyl[4-(tetradecyloxy)phenyl]amino}methyl)naphthalene-1,4-dione is not well-documented in the literature. Therefore, it’s challenging to provide a comprehensive synthesis analysis .Molecular Structure Analysis
The molecular structure of 2-Chloro-3-({methyl[4-(tetradecyloxy)phenyl]amino}methyl)naphthalene-1,4-dione is not well-documented in the literature .Chemical Reactions Analysis
The chemical reactions involving 2-Chloro-3-({methyl[4-(tetradecyloxy)phenyl]amino}methyl)naphthalene-1,4-dione are not well-documented in the literature .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Chloro-3-({methyl[4-(tetradecyloxy)phenyl]amino}methyl)naphthalene-1,4-dione are not well-documented in the literature .Mechanism of Action
Mode of Action
Based on its chemical structure, it can be inferred that it might undergo various chemical reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions could potentially lead to changes in the structure and function of its targets.
Biochemical Pathways
Compounds with similar structures have been known to affect various biochemical pathways, including those involved in the regulation of reactive oxygen species balance .
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-chloro-3-[(N-methyl-4-tetradecoxyanilino)methyl]naphthalene-1,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H42ClNO3/c1-3-4-5-6-7-8-9-10-11-12-13-16-23-37-26-21-19-25(20-22-26)34(2)24-29-30(33)32(36)28-18-15-14-17-27(28)31(29)35/h14-15,17-22H,3-13,16,23-24H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPAFMRCVOVFDAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCOC1=CC=C(C=C1)N(C)CC2=C(C(=O)C3=CC=CC=C3C2=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H42ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
524.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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